molecular formula C22H13ClN4O6S B13380587 (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13380587
M. Wt: 496.9 g/mol
InChI Key: FGOSVHBBXNGZTJ-JAIQZWGSSA-N
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Description

(5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C22H13ClN4O6S

Molecular Weight

496.9 g/mol

IUPAC Name

(5Z)-2-(2-chlorophenyl)imino-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H13ClN4O6S/c23-16-3-1-2-4-17(16)24-22-25-21(28)20(34-22)11-13-5-8-15(9-6-13)33-19-10-7-14(26(29)30)12-18(19)27(31)32/h1-12H,(H,24,25,28)/b20-11-

InChI Key

FGOSVHBBXNGZTJ-JAIQZWGSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])/S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Substitution Reactions: Introduction of the 2-chloroanilino and 2,4-dinitrophenoxy groups through nucleophilic substitution reactions.

    Methylidene Formation: The final step involves the formation of the methylidene group through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions could target the nitro groups on the phenoxy ring.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert nitro groups to amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Possible use as an enzyme inhibitor in biochemical studies.

    Antimicrobial Activity: Investigation of its potential as an antimicrobial agent.

Medicine

    Drug Development: Exploration of its pharmacological properties for the development of new drugs.

Industry

    Dye Synthesis: Use in the synthesis of dyes and pigments.

    Polymer Chemistry:

Mechanism of Action

The mechanism of action of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Aniline Derivatives: Compounds with aniline moieties.

    Phenoxy Derivatives: Compounds with phenoxy groups.

Uniqueness

The uniqueness of (5Z)-2-(2-chloroanilino)-5-[[4-(2,4-dinitrophenoxy)phenyl]methylidene]-1,3-thiazol-4-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties.

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